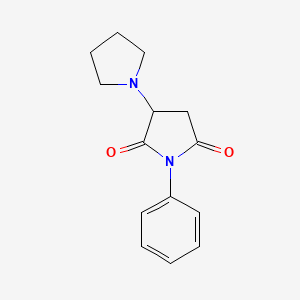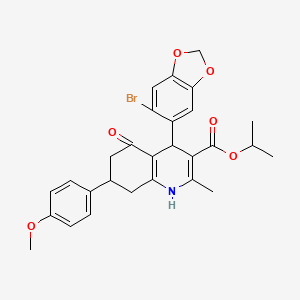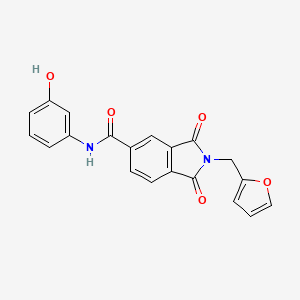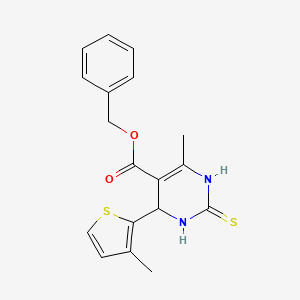
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide, also known as MDAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MDAA belongs to the class of acrylamide derivatives and has a molecular weight of 305.33 g/mol.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide is not fully understood. However, it is believed that this compound inhibits the activity of COX-2 by binding to its active site. This prevents the conversion of arachidonic acid into prostaglandins, which are known to cause inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have a low toxicity profile, making it a potential candidate for further development as a drug.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. It also exhibits a wide range of biological activities, making it a versatile compound for testing. However, one of the limitations of this compound is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact mechanism of action of this compound.
Zukünftige Richtungen
There are several future directions for the research of 3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide. One potential direction is the development of this compound as a new anti-inflammatory drug. Another potential direction is the development of this compound as a new anti-cancer drug. Further research is needed to better understand the mechanism of action of this compound and to identify its potential therapeutic applications. Additionally, the development of new synthetic methods for this compound could lead to the production of more potent analogs with improved biological activities.
Synthesemethoden
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide can be synthesized through a simple and efficient method. The synthesis involves the reaction of 2-cyano-N-(2,3-dimethylphenyl)acetamide with 3-(1,3-benzodioxol-5-yl)acrylic acid in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields this compound as a white solid.
Wissenschaftliche Forschungsanwendungen
3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)acrylamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This makes this compound a potential candidate for the development of new anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2,3-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-12-4-3-5-16(13(12)2)21-19(22)15(10-20)8-14-6-7-17-18(9-14)24-11-23-17/h3-9H,11H2,1-2H3,(H,21,22)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTGUIQYNJUFJV-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5214314.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5214318.png)
![N-cyclopentyl-N',N'-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)succinamide](/img/structure/B5214321.png)
![5-(2-methoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5214330.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B5214335.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-3-nitrobenzamide](/img/structure/B5214350.png)


![2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5214404.png)
![N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5214409.png)